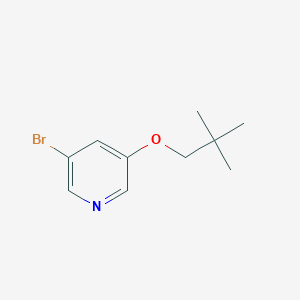
Ethyl 2-bromo-3-cyano-4-methylphenylacetate
Vue d'ensemble
Description
Ethyl 2-bromo-3-cyano-4-methylphenylacetate, also known as 2-Bromo-3-cyano-4-methylphenylacetate, is a brominated organic compound used as a reagent in organic synthesis. It is a colorless liquid with a faint odor and a boiling point of 115-117°C. This compound is used for a variety of purposes, including the synthesis of pharmaceuticals, agrochemicals, and industrial chemicals. It is also used as a catalyst in the synthesis of other compounds, such as dyes and pigments.
Applications De Recherche Scientifique
Ethyl 2-bromo-3-cyano-4-methylphenylacetate has a wide range of scientific research applications. It is used as a catalyst in the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and dyes and pigments. It is also used as a reagent in the synthesis of heterocyclic compounds and other organic compounds. In addition, it is used in the synthesis of polymers and in the synthesis of peptides and proteins.
Mécanisme D'action
The mechanism of action of ethyl 2-bromo-3-cyano-4-methylphenylacetate is not fully understood. However, it is believed that the compound acts as an electrophile in the reaction, which is followed by a nucleophilic attack on the electrophile by the ethyl acetate. This reaction results in the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is known that the compound is toxic to humans and animals, and it has been classified as a hazardous substance. It is also known to be an irritant to the skin and eyes, and it can cause respiratory irritation and allergic reactions.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using ethyl 2-bromo-3-cyano-4-methylphenylacetate in laboratory experiments include its relatively low cost and its high reactivity. It is also a relatively non-toxic compound, making it a safe reagent to use in the laboratory. However, there are some limitations to using this compound. It is a highly volatile compound, and it is prone to decomposition at high temperatures. In addition, it is a highly reactive compound and can react with other compounds in the reaction mixture, leading to the formation of unwanted byproducts.
Orientations Futures
There are a number of potential future directions for research involving ethyl 2-bromo-3-cyano-4-methylphenylacetate. These include further investigation into its mechanism of action and its biochemical and physiological effects. In addition, further research could be done on the synthesis of new compounds using this reagent, as well as on the development of new catalysts and reagents for organic synthesis. Finally, further research could be done on the development of new applications for this compound, such as its use in the synthesis of pharmaceuticals, agrochemicals, and industrial chemicals.
Propriétés
IUPAC Name |
ethyl 2-(2-bromo-3-cyano-4-methylphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO2/c1-3-16-11(15)6-9-5-4-8(2)10(7-14)12(9)13/h4-5H,3,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFECOVMKYDRAJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C(=C(C=C1)C)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[4-(2-Fluoro-5-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1414557.png)
![3-Oxo-2-[2-oxo-2-(4-trifluoromethyl-phenyl)-ethylidene]-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid methyl ester](/img/structure/B1414560.png)


![2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)-N-propylacetamide](/img/structure/B1414565.png)





![3-Amino-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazine-2-carboxylic acid methyl ester](/img/structure/B1414575.png)


